Fmoc-Asn(Xan)-OH

Solid-Phase Peptide Synthesis Asparagine Side-Chain Protection Crude Peptide Purity

Fmoc-Asn(Xan)-OH addresses sequence-dependent deprotection failures encountered with Fmoc-Asn(Trt)-OH in Fmoc SPPS, particularly when Asn is adjacent to reduced peptide bonds. • Overcomes incomplete TFA deprotection of Trt in pseudopeptide sequences; ensures full side-chain deprotection and maximizes target peptide yield. • Delivers higher crude peptide purity vs. Trt or Tmob protection in demanding sequences, reducing HPLC purification burden. • Validated in automated synthesizers (e.g., Marshall's ACP 65-74); orthogonal compatibility with PAL resin cleavage protocols.

Molecular Formula C32H26N2O6
Molecular Weight 534,57 g/mole
CAS No. 185031-78-1
Cat. No. B613451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn(Xan)-OH
CAS185031-78-1
SynonymsC32H26N2O6; Fmoc-Asn(Xan)-OH; ZINC100070011; X5747; 185031-78-1
Molecular FormulaC32H26N2O6
Molecular Weight534,57 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
InChIInChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1
InChIKeyBHSJDYJRHPNVAM-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asn(Xan)-OH Overview


Fmoc-Asn(Xan)-OH (Nα-9-fluorenylmethyloxycarbonyl-Nγ-9H-xanthen-9-yl-L-asparagine) is a protected asparagine derivative developed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound incorporates the base-labile Fmoc group for α-amino protection and the acid-labile xanthyl (Xan) group for side-chain amide protection [1]. The Xan group was introduced by Han et al. in 1996 as an alternative to the commonly used trityl (Trt) and trimethoxybenzyl (Tmob) protecting groups for asparagine and glutamine [1]. This derivative is commercially available with ≥96% HPLC purity .

Fmoc SPPS with PAL resin
Xan removal occurs concomitantly with acidolytic resin cleavage
Acid-labile xanthyl side-chain amide protection
Alternative to Trt and Tmob for asparagine residues
Reduced peptide bond and demanding sequences
Addresses deprotection challenges reported with Trt protection

Why Fmoc-Asn(Xan)-OH Cannot Be Substituted


In Fmoc-based SPPS, the side-chain protection strategy for asparagine directly determines final peptide purity and yield. The widely used Fmoc-Asn(Trt)-OH exhibits two documented failure modes: incomplete TFA deprotection in specific sequence contexts, particularly when the Asn residue is adjacent to reduced peptide bonds [1]; and lower overall product purity in demanding peptide sequences compared to xanthyl-based protection [2]. Fmoc-Asn-OH (unprotected side chain) is unsuitable for sequences where side-chain amide protection is required to prevent dehydration to nitrile or aspartimide formation. The substitution of Xan protection with Trt or Tmob protection in sensitive sequences results in quantifiably lower crude peptide purity and requires extended deprotection protocols that may compromise acid-sensitive moieties. These sequence-dependent performance differences are not interchangeable.

Target: Fmoc-Asn(Xan)-OH
Substitute: Trt, Tmob, or unprotected Asn
Reduced peptide bond context Reported complete deprotection under standard TFA
Trt protection Incomplete deprotection may occur; extended protocols may not fully resolve
Crude purity in demanding sequences Reported purer crude products across tested model peptides
Trt or Tmob protection May yield lower crude purity, increasing purification burden
Side-chain amide protection Xan prevents aspartimide formation and nitrile dehydration
Unprotected Asn Risk of side reactions in sequences requiring amide protection

Fmoc-Asn(Xan)-OH Evidence Guide


Superior Crude Peptide Purity

In the seminal paper introducing Xan protection, Han et al. synthesized multiple challenging model peptides (modified Riniker‘s peptide, Briand’s peptide, Marshall‘s ACP 65-74) and compared the crude product purity obtained using Xan versus Trt versus Tmob side-chain protection for Asn and Gln residues [1]. The products obtained with Xan or 2-Moxan protection schemes were consistently purer than those obtained with Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt) protection across all tested peptide sequences [1].

Crude purity comparison
Head-to-head
Reported purer crude products with Xan vs Trt/Tmob across three model peptides (Riniker, Briand, ACP 65-74)
Supports purity screening for demanding sequences
Qualitative ranking; review sequence-specific data
Solid-Phase Peptide Synthesis Asparagine Side-Chain Protection Crude Peptide Purity

Complete Deprotection in Reduced Peptide Bonds

Quesnel and Briand demonstrated that during Fmoc SPPS of reduced peptide bond analogues, the trityl protection of an asparagine residue adjacent to a reduced peptide bond is not cleaved completely under standard TFA deprotection conditions [1]. They showed that longer deprotection times or the use of methyl-trityl protection only partially improves the yield of the Asn-deprotected peptide [1]. In direct contrast, xanthenyl protection totally overcomes this incomplete deprotection problem [1].

Deprotection in reduced bonds
Head-to-head
Complete deprotection reported for Xan; Trt yields incomplete cleavage under standard TFA conditions
Reduced peptide bond workflow fit
Method context; verify with actual sequence
Reduced Peptide Bond Pseudopeptide Synthesis Deprotection Efficiency

Coupling Efficiency in Difficult Sequences

Han et al. validated the practical utility of Fmoc-Asn(Xan)-OH in Fmoc solid-phase syntheses of several challenging peptides, including Marshall‘s ACP (65-74), which is a well-established benchmark sequence for testing difficult couplings in SPPS [1]. Successful synthesis of this demanding sequence using Xan protection demonstrates that the bulky xanthyl group does not impair coupling efficiency at the Asn residue.

Difficult coupling benchmark
Supporting evidence
Successful synthesis of ACP (65-74) reported using Xan protection
Supports coupling in automated synthesizers
Qualitative; class-level inference
Difficult Coupling ACP (65-74) Peptide Synthesis Validation

Orthogonal Cleavage with PAL Resin

The Xan protecting group is designed such that removal of Asn side-chain protection occurs concomitantly with release of peptide from the support under conditions for acidolytic cleavage of the tris(alkoxy)benzylamide (PAL) anchoring linkage using trifluoroacetic acid/scavenger mixtures [1]. This orthogonal compatibility eliminates the need for an additional deprotection step or alternative cleavage cocktails compared to standard Fmoc SPPS workflows.

PAL resin compatibility
Supporting evidence
Concomitant deprotection and cleavage under standard TFA/scavenger conditions
Standard PAL workflow compatibility
Process context; no additional deprotection step
PAL Resin Orthogonal Deprotection Concomitant Cleavage

Commercial Purity and Lot Consistency

Major commercial suppliers including Chem-Impex and AKSci provide Fmoc-Asn(Xan)-OH with a minimum purity specification of ≥96% as determined by HPLC . This commercial-grade purity is documented with certificate of analysis (COA) availability, ensuring lot-to-lot consistency for reproducible peptide synthesis outcomes. Typical physical properties include melting point 190–202 °C and optical rotation [α]D20 = -3 to -6° (c=1 in DMF) .

Commercial purity
Specification review
≥96% HPLC purity; COA available
Quality control for procurement
Supplier data; verify lot-specific COA
Quality Control HPLC Purity Procurement Specification

Fmoc-Asn(Xan)-OH Applications


Reduced Peptide Bond & Pseudopeptide Synthesis

In the synthesis of reduced peptide bond analogues or pseudopeptides containing asparagine residues, Fmoc-Asn(Trt)-OH exhibits incomplete TFA deprotection when the Asn residue is positioned adjacent to the reduced peptide bond [1]. Fmoc-Asn(Xan)-OH completely overcomes this deprotection failure mode and should be preferentially selected for such sequences to ensure full deprotection and maximize target peptide yield [1].

Complex or Aggregation-Prone Peptides

For challenging peptide sequences where high crude purity is essential to minimize HPLC purification steps, Fmoc-Asn(Xan)-OH has been demonstrated to yield purer crude products than Fmoc-Asn(Trt)-OH or Fmoc-Asn(Tmob)-OH across multiple model peptides [2]. This advantage is particularly relevant for long peptides, aggregation-prone sequences, and peptides intended for therapeutic development where manufacturing efficiency and cost of goods are critical.

PAL Resin-Based Fmoc SPPS Workflows

Fmoc-Asn(Xan)-OH is specifically compatible with PAL resin cleavage protocols, where removal of the Xan side-chain protection occurs concomitantly with peptide release from the support under standard TFA/scavenger conditions [2]. This orthogonal compatibility simplifies process workflows and reduces the risk of incomplete deprotection that can occur with Trt protection in certain sequence contexts.

Difficult Coupling and Benchmark Peptides

The successful use of Fmoc-Asn(Xan)-OH in synthesizing Marshall‘s ACP (65-74)—a benchmark peptide for testing difficult couplings—validates that the Xan group does not compromise coupling efficiency despite its steric bulk [2]. This supports its routine use in automated peptide synthesizers for sequences where Asn coupling efficiency might otherwise be a concern.

Application
Selection Property
Validation Focus
Reduced peptide bond synthesis
Xan side-chain amide protection
Deprotection completeness under TFA
Complex or demanding peptide sequences
Reported higher crude purity versus Trt/Tmob
Crude product RP-HPLC purity
PAL resin-based Fmoc SPPS
Orthogonal cleavage compatibility
Concomitant deprotection and resin release
Difficult coupling benchmark peptides
Coupling efficiency with sterically hindered Asn
Successful incorporation in benchmark sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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